molecular formula C9H6BrF3O B6257060 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1823096-38-3

1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B6257060
CAS RN: 1823096-38-3
M. Wt: 267
InChI Key:
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Description

1-[5-Bromo-2-(trifluoromethyl)phenyl]ethan-1-one, commonly known as 1-Bromo-2-(trifluoromethyl)benzene, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in many organic solvents and has a strong odor. It is used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1-Bromo-2-(trifluoromethyl)benzene has many applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a catalyst in Diels-Alder reactions and as a ligand in coordination chemistry. In addition, it is used as a solvent in the manufacture of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethyl)benzene is not well understood. However, it is believed to be a Lewis acid, meaning that it can act as an electron acceptor. This allows it to react with electron-rich species, such as nucleophiles, to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-2-(trifluoromethyl)benzene are largely unknown. However, it is believed to be a weak acid and is not believed to be toxic. Therefore, it is generally considered to be safe for use in scientific research.

Advantages and Limitations for Lab Experiments

1-Bromo-2-(trifluoromethyl)benzene has many advantages for use in laboratory experiments. It is a volatile liquid, making it easy to handle and store. It is also relatively inexpensive and widely available. However, it is highly flammable, so it must be handled with caution. In addition, it has a strong odor that can be unpleasant for some people.

Future Directions

1-Bromo-2-(trifluoromethyl)benzene has many potential future applications in scientific research. It could be used as a reagent in organic synthesis to produce new pharmaceuticals and agrochemicals. It could also be used as a catalyst in Diels-Alder reactions and as a ligand in coordination chemistry. In addition, it could be used as a solvent in the manufacture of polymers, resins, and other materials. Finally, it could be used to study its biochemical and physiological effects in order to better understand its mechanism of action.

Synthesis Methods

1-Bromo-2-(trifluoromethyl)benzene is typically synthesized through a bromination reaction of 2-trifluoromethylbenzene. This reaction is conducted in the presence of a Lewis acid, such as boron trifluoride, and a nucleophilic reagent, such as potassium bromide. The reaction is typically carried out at a temperature of 0-50°C and a pressure of 1-5 atm. The reaction produces 1-Bromo-2-(trifluoromethyl)benzene as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one involves the bromination of 2-(trifluoromethyl)acetophenone followed by the Friedel-Crafts acylation of the resulting bromo compound with ethanoyl chloride.", "Starting Materials": [ "2-(trifluoromethyl)acetophenone", "Bromine", "Ethanoyl chloride", "Anhydrous aluminum chloride", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Bromination of 2-(trifluoromethyl)acetophenone with bromine in the presence of anhydrous aluminum chloride and diethyl ether to yield 5-bromo-2-(trifluoromethyl)acetophenone.", "Step 2: Purification of the bromo compound by recrystallization.", "Step 3: Friedel-Crafts acylation of the purified bromo compound with ethanoyl chloride in the presence of anhydrous aluminum chloride and diethyl ether to yield 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with diethyl ether.", "Step 5: Drying of the organic layer with anhydrous sodium sulfate and evaporation of the solvent to obtain the final product." ] }

CAS RN

1823096-38-3

Product Name

1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one

Molecular Formula

C9H6BrF3O

Molecular Weight

267

Purity

95

Origin of Product

United States

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